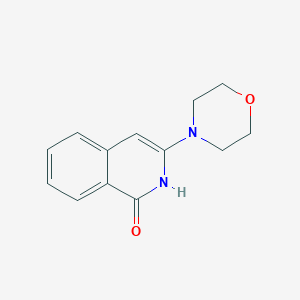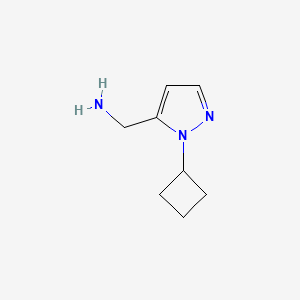
(1-Cyclobutyl-1H-pyrazol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Cyclobutyl-1H-pyrazol-5-yl)methanamine” is a chemical compound with the CAS Number: 1781538-66-6 . It has a molecular weight of 151.21 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H13N3/c9-6-8-4-5-10-11(8)7-2-1-3-7/h4-5,7H,1-3,6,9H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization Applications
- A novel series of Cobalt(II) chloride complexes, including derivatives of (1H-pyrazol-1-yl)methanamine, were synthesized. These complexes showed potential in polymerization reactions, particularly in producing poly(methylmethacrylate) with high molecular weight and narrow polydispersity index, indicating a possible application in materials science (Choi et al., 2015).
Catalysis and Chemical Synthesis
The ambient-temperature synthesis of novel pyrazolyl methanamines was reported, demonstrating their utility in the development of new chemical entities through condensation reactions. This process emphasizes the chemical's versatility in organic synthesis (Becerra et al., 2021).
Pyrazole derivatives, including those related to (1-Cyclobutyl-1H-pyrazol-5-yl)methanamine, were synthesized using a regioselective 1,3-dipolar cycloaddition approach. This method is significant for creating structurally diverse pyrazole-based compounds, which can be useful in various chemical synthesis applications (Alizadeh et al., 2015).
Antimicrobial and Anticancer Research
Certain derivatives of (1H-pyrazol-1-yl)methanamine demonstrated variable antimicrobial activities. This finding is crucial for pharmaceutical applications, particularly in developing new antimicrobial agents (Visagaperumal et al., 2010).
New palladium (Pd)II and platinum (Pt)II complexes based on pyrazole Schiff bases, including those derived from (1H-pyrazol-1-yl)methanamine, showed significant anticancer activity. These complexes exhibited DNA-binding affinity and selective toxicity towards cancerous cell lines, suggesting their potential as therapeutic agents in cancer treatment (Mbugua et al., 2020).
A series of (1H-pyrazol-1-yl)methanamine derivatives were synthesized and evaluated for anticancer and antimicrobial activities. Some compounds exhibited potent cytotoxic activity against various cancer cell lines, indicating their potential as novel anticancer agents (Ramazani et al., 2014).
Additional Applications
- Pyrazole derivatives, including those related to (1H-pyrazol-1-yl)methanamine, were synthesized and characterized for potential biological activities. Their structures were elucidated, and some compounds showed moderate antioxidant and antibacterial activities, highlighting their applicability in biological and pharmaceutical research (Lynda, 2021).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
(2-cyclobutylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-6-8-4-5-10-11(8)7-2-1-3-7/h4-5,7H,1-3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUXYAZHRJLBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C(=CC=N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2474567.png)


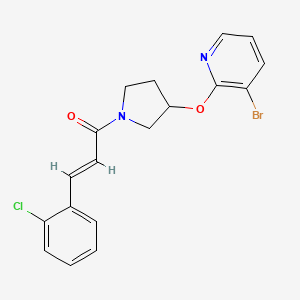
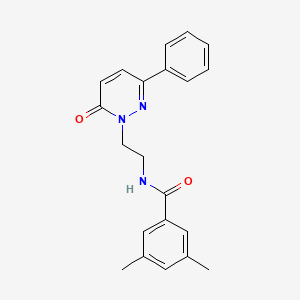

![N-(4-acetylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2474576.png)

![Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B2474580.png)
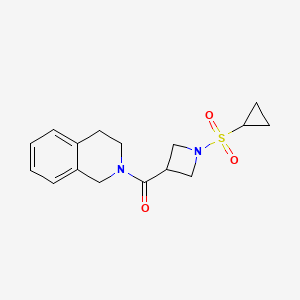
![1-(2-(2-fluorophenoxy)acetyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2474584.png)
![(2E)-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2474585.png)
![2-[(2-Ethylphenyl)methoxy]benzoic acid](/img/structure/B2474587.png)
